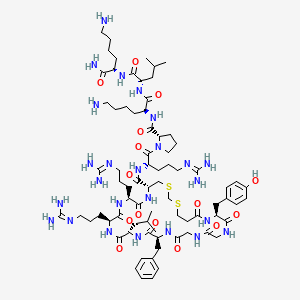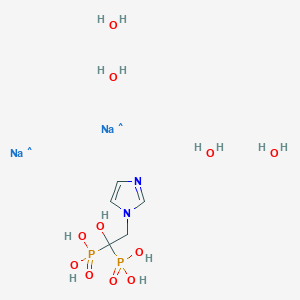
Zoledronic acid (disodium tetrahydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zoledronic acid (disodium tetrahydrate) is a third-generation bisphosphonate compound used primarily in the treatment and prevention of various bone diseases. It is highly effective in treating osteoporosis, hypercalcemia of malignancy, multiple myeloma, bone metastases from solid tumors, and Paget’s disease of bone . Zoledronic acid was first described in the literature in 1994 and was granted FDA approval on August 20, 2001 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zoledronic acid typically involves the bis-phosphonation of 2-(1H-imidazol-1-yl)acetic acid. The classical process uses phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) as reagents . The steps include:
Synthesis of IAA Methyl Ester: This involves the esterification of imidazole-1-acetic acid.
Ester Hydrolysis: The methyl ester is hydrolyzed to produce imidazole-1-acetic acid.
Phosphonation: Imidazole-1-acetic acid is reacted with phosphorous acid and phosphorus trichloride to form the bis-phosphonate intermediate.
Hydrolysis: The intermediate is hydrolyzed to yield zoledronic acid.
Industrial Production Methods
In industrial settings, the preparation method for zoledronic acid involves using ionic liquids as reaction media to enhance yield and purity. The process includes condensing imidazole-1-acetic acid hydrochloride with phosphoric acid and phosphorus trichloride, followed by hydrolysis to obtain zoledronic acid monohydrate. This is then reacted with sodium hydroxide for salification to produce zoledronic acid (disodium tetrahydrate) .
Analyse Chemischer Reaktionen
Types of Reactions
Zoledronic acid undergoes various chemical reactions, including:
Substitution Reactions: Involving the imidazole ring.
Hydrolysis: To form different hydrated forms of the compound.
Complexation: With metal ions due to its bisphosphonate structure.
Common Reagents and Conditions
Phosphorous Acid (H₃PO₃): and : Used in the phosphonation step.
Hydrochloric Acid (HCl): Used in the hydrolysis step.
Ionic Liquids: Used as reaction media in industrial processes
Major Products Formed
Zoledronic Acid Monohydrate: An intermediate in the industrial production process.
Zoledronic Acid (Disodium Tetrahydrate): The final product used in medical applications.
Wissenschaftliche Forschungsanwendungen
Zoledronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other bisphosphonates.
Biology: Studied for its effects on cellular processes such as apoptosis and cell proliferation.
Medicine: Extensively used in the treatment of bone diseases and cancer-related conditions. .
Industry: Used in the development of bone substitutes and other biomaterials.
Wirkmechanismus
Zoledronic acid exerts its effects by inhibiting bone resorption. It binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside osteoclasts, zoledronic acid inhibits farnesyl diphosphate synthase, an enzyme in the mevalonate pathway. This inhibition prevents the prenylation of small GTP-binding proteins, leading to osteoclast apoptosis and reduced bone resorption .
Vergleich Mit ähnlichen Verbindungen
Zoledronic acid is part of the nitrogen-containing bisphosphonates, which include:
- Ibandronic Acid
- Minodronic Acid
- Risedronic Acid
Uniqueness
Zoledronic acid is distinguished by its high potency and long duration of action. It has a higher affinity for bone mineral and a longer half-life compared to other bisphosphonates, making it highly effective in reducing fracture risk and bone turnover .
List of Similar Compounds
- Ibandronic Acid
- Minodronic Acid
- Risedronic Acid
- Pamidronate
- Alendronate
Zoledronic acid’s unique properties make it a valuable compound in the treatment of various bone-related conditions and a subject of extensive scientific research.
Eigenschaften
Molekularformel |
C5H18N2Na2O11P2 |
|---|---|
Molekulargewicht |
390.13 g/mol |
InChI |
InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2 |
InChI-Schlüssel |
VZUXMKUISMKNFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O.O.O.O.[Na].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


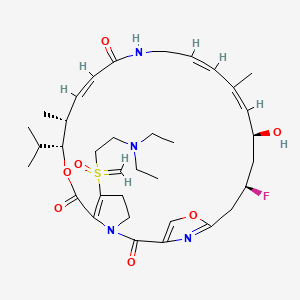
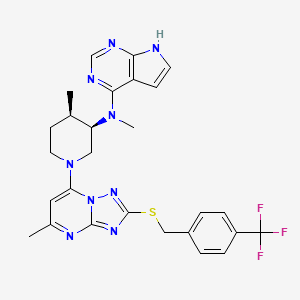


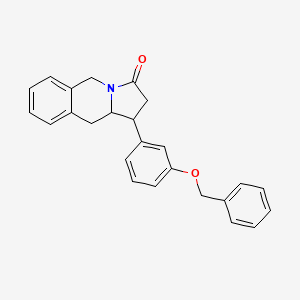

![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)
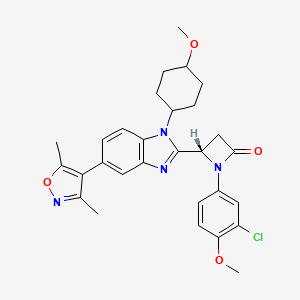
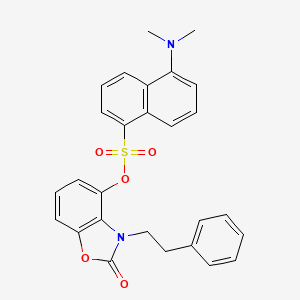
![(E,4S)-4-[[(2S)-2-[[(2S)-3-[3-[[4-[[(2S)-2-[[(2S)-2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]phenyl]-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B12396487.png)
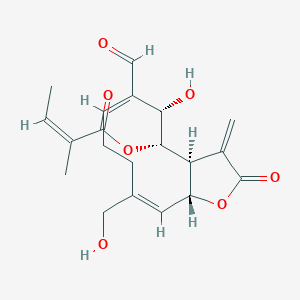
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12396492.png)
